(Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that features a combination of furan, indole, and thiazolidinone moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolidinone ring: This can be achieved by reacting a thioamide with a haloketone under basic conditions.
Introduction of the indole moiety: This step might involve a condensation reaction between the thiazolidinone derivative and an indole-2,3-dione.
Attachment of the furan ring: The final step could involve a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and indole moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the indole and thiazolidinone rings.
Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the furan, indole, and thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound might exhibit interesting activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one derivatives: Compounds with slight modifications in the furan, indole, or thiazolidinone rings.
Other thiazolidinone derivatives: Compounds with different substituents on the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity.
Properties
CAS No. |
5855-34-5 |
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Molecular Formula |
C16H10N2O3S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-12(10-5-1-2-6-11(10)17-14)13-15(20)18(16(22)23-13)8-9-4-3-7-21-9/h1-7,20H,8H2 |
InChI Key |
HDXXJLFCWIPCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CC4=CC=CO4)O |
Origin of Product |
United States |
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